
Tiquizium (bromide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tiquizium bromide is an organic bromide salt of tiquizium. It is primarily used as an antispasmodic drug for the treatment of convulsion and hypermobility in conditions such as gastritis, gastric ulcer, duodenal ulcer, enteritis, irritable bowel syndrome, gallbladder disease, biliary tract disease, and urolithiasis . The compound has a molecular formula of C19H24NS2.Br and a molecular weight of 410.4 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tiquizium bromide can be synthesized through various methods involving thiophene derivatives. One common method involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of tiquizium bromide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and not publicly disclosed.
Analyse Chemischer Reaktionen
Types of Reactions
Tiquizium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene rings in the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of tiquizium, while oxidation and reduction reactions can modify the thiophene rings.
Wissenschaftliche Forschungsanwendungen
Tiquizium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of thiophene derivatives and their reactivity.
Biology: Investigated for its effects on muscarinic receptors and its potential as an antimuscarinic agent.
Medicine: Used as an antispasmodic drug to treat gastrointestinal, biliary, and urinary disorders.
Industry: Employed in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry.
Wirkmechanismus
Tiquizium bromide exerts its effects primarily by acting as a muscarinic antagonist. It binds to muscarinic cholinergic receptors but does not activate them, thereby blocking the actions of endogenous acetylcholine or exogenous agonists . This action prevents spasms of smooth muscles in the gastrointestinal, biliary, and urinary systems . The compound has a high affinity for M1, M2, and M3 muscarinic receptor subtypes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Timepidium bromide
- Tiaprofenic acid
- Tinoridine
- Tenidap
- Zileuton
Uniqueness
Tiquizium bromide is unique due to its specific structure, which includes two thiophene rings and a quaternary ammonium group. This structure contributes to its high affinity for muscarinic receptors and its effectiveness as an antispasmodic agent . Compared to similar compounds, tiquizium bromide has a distinct mechanism of action and a broader range of therapeutic applications.
Eigenschaften
Molekularformel |
C19H24BrNS2 |
|---|---|
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
(5R)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;bromide |
InChI |
InChI=1S/C19H24NS2.BrH/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18;/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3;1H/q+1;/p-1/t16?,20-;/m1./s1 |
InChI-Schlüssel |
VKBNGRDAHSELMQ-ALAWQYECSA-M |
Isomerische SMILES |
C[N@+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-] |
Kanonische SMILES |
C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




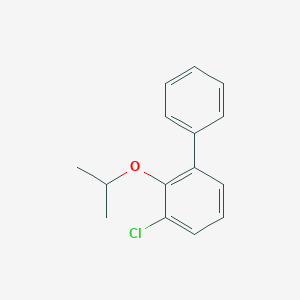
![5-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14779044.png)
![tert-butyl (3aS)-3a-(aminomethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B14779050.png)
![2-amino-N-[4-(dimethylamino)cyclohexyl]-N-ethyl-3-methylbutanamide](/img/structure/B14779054.png)
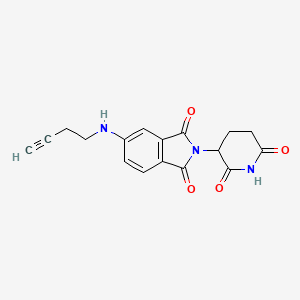
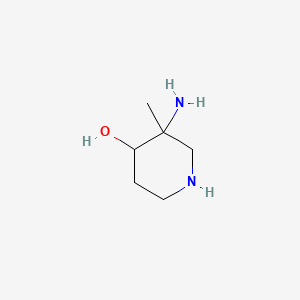
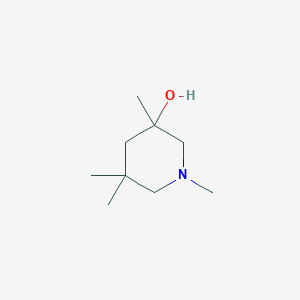

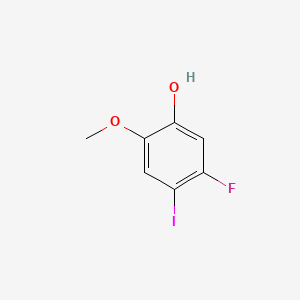
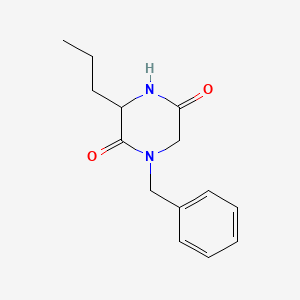

![2-Amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid](/img/structure/B14779108.png)
